molecular formula C17H14Br2Cl2O3 B13796653 (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane CAS No. 59363-05-2

(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Cat. No.: B13796653
CAS No.: 59363-05-2
M. Wt: 497.0 g/mol
InChI Key: IRAFXGAHTMFJLR-UHFFFAOYSA-N
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Description

(Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane typically involves multiple steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Bromomethyl and Bromophenoxymethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate brominated reagents.

    Incorporation of the Dichlorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a dichlorobenzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the bromine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dehalogenated products.

    Substitution: Azides, thiols, and other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its reactivity can be studied to understand various organic reaction mechanisms.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Potential use as a building block in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(Bromomethyl)-4-(4-chlorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane
  • (Z)-2-(Bromomethyl)-4-(4-fluorophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

Uniqueness

The presence of both bromine and chlorine atoms in (Z)-2-(Bromomethyl)-4-(4-bromophenoxymethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane may impart unique reactivity and properties compared to similar compounds with different halogen substitutions.

Properties

CAS No.

59363-05-2

Molecular Formula

C17H14Br2Cl2O3

Molecular Weight

497.0 g/mol

IUPAC Name

2-(bromomethyl)-4-[(4-bromophenoxy)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolane

InChI

InChI=1S/C17H14Br2Cl2O3/c18-10-17(15-6-3-12(20)7-16(15)21)23-9-14(24-17)8-22-13-4-1-11(19)2-5-13/h1-7,14H,8-10H2

InChI Key

IRAFXGAHTMFJLR-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC3=CC=C(C=C3)Br

Origin of Product

United States

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